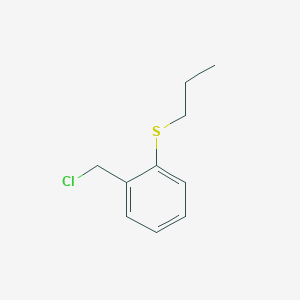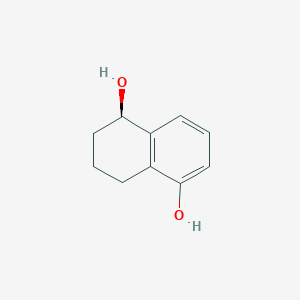
(2,2,2-Trifluoroethoxy)carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoroethoxy)carbohydrazide is a chemical compound with the molecular formula C3H6ClF3N2O2. It is known for its unique properties due to the presence of trifluoroethoxy and carbohydrazide groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethoxy)carbohydrazide typically involves the reaction of 2,2,2-trifluoroethanol with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
(2,2,2-Trifluoroethoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and lithium dialkylamides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce hydrazine derivatives .
科学的研究の応用
(2,2,2-Trifluoroethoxy)carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of (2,2,2-Trifluoroethoxy)carbohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carbohydrazide moiety can form hydrogen bonds and interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles: These compounds share the trifluoroethoxy group but have different core structures.
Thiocarbohydrazide derivatives: These compounds have similar hydrazide functionalities but differ in their sulfur content.
Uniqueness
(2,2,2-Trifluoroethoxy)carbohydrazide is unique due to its combination of trifluoroethoxy and carbohydrazide groups, which confer distinct chemical and biological properties.
特性
分子式 |
C3H5F3N2O2 |
|---|---|
分子量 |
158.08 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-aminocarbamate |
InChI |
InChI=1S/C3H5F3N2O2/c4-3(5,6)1-10-2(9)8-7/h1,7H2,(H,8,9) |
InChIキー |
HLYNAMTWKPYPGI-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)OC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



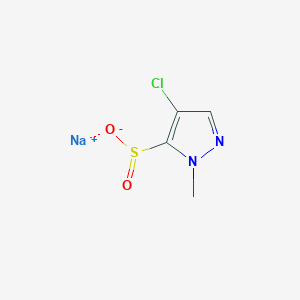
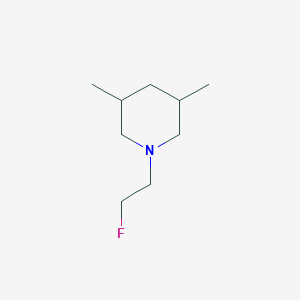
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)

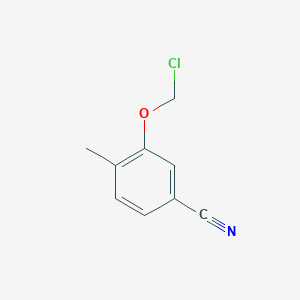
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
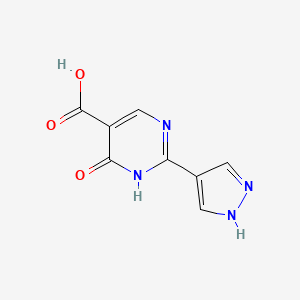
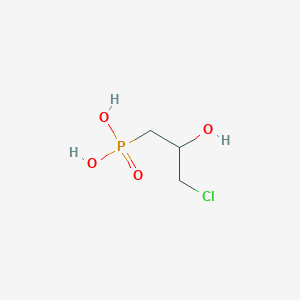
amine](/img/structure/B13189115.png)
